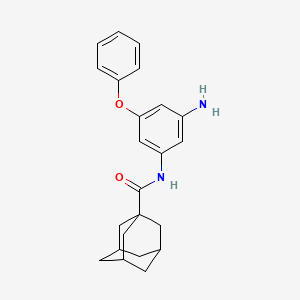
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide, also known as APPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the family of adamantane derivatives and has a unique chemical structure that makes it an interesting compound to study.
作用機序
The mechanism of action of APAA is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, possibly through the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have neuroprotective effects, possibly through the regulation of oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using APAA in lab experiments is its potent antiviral and anticancer activity. It is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for the study of APAA, including:
1. Investigating its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its mechanism of action in more detail to optimize its use in various applications.
3. Developing new derivatives of APAA with improved activity and selectivity.
4. Exploring its potential use in combination with other drugs for the treatment of viral infections and cancer.
In conclusion, APAA is a synthetic compound with a unique chemical structure that has been extensively studied for its potential use in various scientific research applications. Its potent antiviral and anticancer activity, as well as its neuroprotective effects, make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成法
The synthesis of APAA involves the reaction of 3-amino-5-phenoxyaniline with 1-adamantyl isocyanate in the presence of a catalyst. The reaction yields APAA as a white crystalline solid, which can be further purified using various techniques.
科学的研究の応用
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been studied for its potential use in various scientific research applications, including as an antiviral, anticancer, and neuroprotective agent. It has been shown to have potent antiviral activity against a range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV).
特性
IUPAC Name |
N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c24-18-9-19(11-21(10-18)27-20-4-2-1-3-5-20)25-22(26)23-12-15-6-16(13-23)8-17(7-15)14-23/h1-5,9-11,15-17H,6-8,12-14,24H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLKHXJQGRZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC(=C4)N)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![7-cyclohexyl-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5035991.png)
![2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5036009.png)
![5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036023.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)-4-(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5036038.png)
![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)
![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)